molecular formula C6H10N4OS B019618 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 39008-28-1

5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B019618
CAS No.: 39008-28-1
M. Wt: 186.24 g/mol
InChI Key: DKIXTKJRMXEYST-UHFFFAOYSA-N
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Description

5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable thiourea derivative and an aldehyde, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The amino groups can participate in substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of amino-substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a building block for bioactive compounds.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidine derivatives with amino and methylthio groups. Examples could be:

  • 5-Amino-2-methylthio-4(3H)-pyrimidinone
  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one could lie in its specific substitution pattern, which might confer unique chemical reactivity or biological activity compared to other similar compounds.

Properties

IUPAC Name

5,6-diamino-3-methyl-2-methylsulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIXTKJRMXEYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1SC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959848
Record name 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39008-28-1
Record name 4(3H)-Pyrimidinone, 5,6-diamino-3-methyl-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039008281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4.0 g (0.02 mole) of 6-amino-3-methyl-2-methylthio-5-nitroso-pyrimidine-4-one (44) was added 40 mL of 20% aqueous ammonium sulfide solution. The mixture was heated under reflux for 30 min. After cooling the precipitate was collected, washed with a little ethanol and dried in a desiccator to give 45 as 2.72 g (75% yield) of colorless crystals (m.p. 211°-212° C.).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
40 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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